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1,5-Dimethyl-1H-pyrrole-2-carbohydrazide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Cyclization of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide to 1,3,4-oxadiazoles
Cyclization of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide to 1,3,4-oxadiazoles
[label="Diacylhydrazine\nIntermediate", fillcolor="#FBBC05",
Fig 1. Divergent synthetic pathways for 1,3,4-oxadiazole cyclization from carbohydrazides.
Experimental Protocols
To ensure reproducibility, both protocols are designed as self-validating systems , incorporating specific visual and chromatographic milestones (In-Process Controls) to verify reaction progress before proceeding to subsequent steps.
Protocol A: Iodine-Mediated Oxidative Cyclization (Aldehyde Route)
This transition-metal-free route is highly recommended for electron-rich aryl aldehydes and avoids the generation of toxic heavy-metal waste.
Step 1: Condensation to N-Acylhydrazone
-
In a 50 mL round-bottom flask, dissolve 1,5-dimethyl-1H-pyrrole-2-carbohydrazide (1.0 mmol) and the desired aryl aldehyde (1.05 mmol) in absolute ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2 drops) to activate the carbonyl carbon.
-
Reflux the mixture at 80 °C for 2–4 hours.
-
Validation Checkpoint: The reaction is complete when a heavy precipitate forms in the hot solvent. TLC (Eluent: 5% MeOH in DCM) should show the complete disappearance of the starting carbohydrazide.
-
Cool to room temperature, filter the precipitate, and wash with cold ethanol to yield the pure N-acylhydrazone intermediate.
Step 2: Oxidative Cyclization
-
Dissolve the N-acylhydrazone (1.0 mmol) in anhydrous DMSO (5 mL).
-
Add anhydrous K₂CO₃ (3.0 mmol) followed by molecular iodine (I₂) (1.2 mmol).
-
Stir the dark brown suspension at 80 °C for 4–6 hours.
-
Validation Checkpoint: The initial dark brown color of the iodine solution will gradually fade to a pale yellow or translucent state as I₂ is consumed. If the solution remains dark brown after 6 hours, it indicates incomplete conversion; spike with an additional 0.5 eq of K₂CO₃.
-
Quench the reaction by pouring it into a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) to neutralize any unreacted iodine.
-
Extract with Ethyl Acetate (3 × 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: POCl₃-Mediated Cyclodehydration (Carboxylic Acid Route)
This classical route is highly scalable and ideal when starting from commercially available aryl or aliphatic carboxylic acids.
Step 1: Acylation to Diacylhydrazine
-
Dissolve 1,5-dimethyl-1H-pyrrole-2-carbohydrazide (1.0 mmol) and the target carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL).
-
Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) at 0 °C, followed by DIPEA (2.5 mmol).
-
Stir at room temperature for 12 hours.
-
Validation Checkpoint: Confirm amide bond formation via IR spectroscopy (look for the appearance of dual distinct carbonyl stretches around 1650–1680 cm⁻¹ indicative of the diacylhydrazine).
-
Dilute with water, extract with DCM, and concentrate to isolate the intermediate.
Step 2: Cyclodehydration
-
Suspend the diacylhydrazine (1.0 mmol) in neat POCl₃ (5.0 mL, ~50 eq). Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Heat the mixture to reflux (100–110 °C) for 6–8 hours under a nitrogen atmosphere.
-
Validation Checkpoint: The heterogeneous suspension will transition into a clear, homogenous solution upon reaching reflux. TLC monitoring (Eluent: 1:1 Hexane/EtOAc) should reveal the disappearance of the highly polar diacylhydrazine spot (R_f ~0.1) and the emergence of a highly UV-active, less polar oxadiazole spot (R_f ~0.6).
-
Cool the mixture to room temperature and carefully pour it dropwise over crushed ice (50 g) with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic aqueous phase to pH 7-8 using saturated NaHCO₃ solution. Extract with DCM (3 × 20 mL), dry, and concentrate.
Comparative Data & Yield Optimization
The following table summarizes the quantitative operational parameters and expected outcomes for both synthetic routes, allowing researchers to select the optimal methodology based on their specific substrate scope.
| Parameter | Route A: Oxidative Cyclization | Route B: Cyclodehydration |
| Starting Intermediate | N-Acylhydrazone | Diacylhydrazine |
| Key Reagents | I₂, K₂CO₃, DMSO | POCl₃ (neat) |
| Temperature | 80–100 °C | 100–110 °C (Reflux) |
| Reaction Time | 4–6 hours | 6–8 hours |
| Average Yield | 75–92% | 65–85% |
| Primary Byproducts | Iodide salts, H₂O | Phosphoric acid derivatives, HCl |
| Optimal Substrate Scope | Electron-rich aryl aldehydes | Aliphatic and aryl carboxylic acids |
| Safety / Handling | Mild, transition-metal-free | Corrosive, highly exothermic quench |
References
-
Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. Molecules (via PMC).[Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal.[Link]
-
Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate.[Link]
-
Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News.[Link]
Advanced Microwave-Assisted Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide: Protocols and Mechanistic Insights
Advanced Microwave-Assisted Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide: Protocols and Mechanistic Insights
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide (CAS: 133662-25-6)[1]
Executive Briefing & Scientific Rationale
Pyrrole-2-carbohydrazides are privileged pharmacophores in drug discovery, serving as obligate precursors for a vast array of bioactive heterocycles, including Schiff bases (hydrazones), oxadiazoles, and triazoles[2]. These downstream derivatives exhibit potent antimicrobial, antifungal, and monoamine oxidase B (MAO-B) inhibitory activities[3].
As a Senior Application Scientist, I emphasize the strategic selection of the 1,5-dimethyl-substituted pyrrole scaffold . The causality behind this specific substitution pattern is twofold:
-
N-Methylation (1-position): Enhances the lipophilicity of the scaffold, improving blood-brain barrier (BBB) penetration for neurological targets (e.g., MAO-B inhibitors)[3].
-
C-Methylation (5-position): Provides critical steric shielding to the electron-rich pyrrole ring, mitigating rapid oxidative degradation by hepatic cytochrome P450 enzymes and thereby improving the metabolic stability of the final drug candidate[4].
The Kinetic Challenge & The Microwave Solution
The conventional synthesis of pyrrole-2-carbohydrazides relies on the hydrazinolysis of the corresponding alkyl esters. However, the electron-rich pyrrole ring strongly donates electron density into the ester carbonyl via resonance, drastically reducing its electrophilicity. Consequently, conventional convective heating (refluxing in ethanol) requires 72 to 96 hours to achieve moderate yields[3].
By transitioning to , we exploit the high dielectric loss tangents of ethanol and hydrazine. Microwave irradiation (2.45 GHz) causes rapid molecular friction and volumetric heating, bypassing the thermal gradients of oil baths. This superheating in a sealed pressure vessel accelerates the reaction kinetics exponentially, reducing the reaction time from days to mere minutes while suppressing thermal degradation[5].
Synthetic Workflow Visualization
Workflow for the microwave-assisted synthesis of pyrrole-2-carbohydrazide and downstream hydrazones.
Quantitative Data Synthesis: MAOS vs. Conventional
The following data summarizes the empirical advantages of utilizing microwave irradiation for the hydrazinolysis of pyrrole esters, demonstrating a clear optimization of the E-factor (environmental factor) and throughput[3].
| Parameter | Conventional Reflux | Microwave-Assisted (MAOS) | Mechanistic Causality |
| Heating Source | Oil Bath (Convective) | Dielectric Heating | MW provides uniform, internal molecular heating[5]. |
| Temperature | 78 °C (Open Reflux) | 100 °C (Sealed Vessel) | Pressurization allows safe superheating of the solvent. |
| Reaction Time | 72 – 96 hours | 15 – 20 minutes | Increased kinetic energy rapidly overcomes the activation barrier[3]. |
| Isolated Yield | 55 – 85% | 87 – 94% | Shorter reaction times prevent product hydrolysis/degradation[3]. |
| Purity Profile | Requires Column Chromatography | High (Recrystallization only) | Rapid, uniform heating suppresses side-reaction pathways. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes a mandatory Quality Control (QC) checkpoint to verify structural integrity before proceeding to downstream drug development steps.
Protocol A: Microwave-Assisted Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
Reagents & Equipment:
-
Substrate: Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 mmol)
-
Nucleophile/Co-solvent: Hydrazine monohydrate (NH₂NH₂·H₂O, 98%) (5.0 mmol)
-
Solvent: Absolute Ethanol (2.0 mL)
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) with a 10 mL pressure-rated glass vial and Teflon septum.
Step-by-Step Methodology:
-
Preparation: Charge the 10 mL microwave vial with 1.0 mmol of the pyrrole ester.
-
Solvent Addition: Add 2.0 mL of absolute ethanol. Causality: Ethanol acts as a highly polar, microwave-absorbing medium that homogenizes the reaction mixture.
-
Nucleophile Addition: Add 5.0 mmol of hydrazine monohydrate. Causality: A 5-fold excess is critical. Hydrazine acts simultaneously as the nucleophile and a co-solvent, driving the equilibrium of the acyl substitution forward and preventing reverse hydrolysis.
-
Irradiation: Insert a magnetic stir bar, seal the vial, and place it in the reactor. Program the parameters: Temperature = 100 °C, Hold Time = 15 min, Max Power = 150 W, Stirring = High .
-
Workup: Upon completion, allow the system to cool to room temperature via compressed air. Pour the reaction mixture into 15 mL of crushed ice/water.
-
Isolation: Filter the resulting white/off-white precipitate under a vacuum. Wash thoroughly with cold distilled water to remove unreacted hydrazine, then recrystallize from hot ethanol.
Validation Checkpoint (Self-Validating System):
-
TLC Analysis: Elute with EtOAc/Hexane (1:1). The product will show a significantly lower
value than the starting ester due to the highly polar hydrazide moiety. -
FTIR Spectroscopy: Confirm success by the disappearance of the ester C=O stretch (~1710 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹).
Protocol B: Downstream Derivatization to Bioactive Hydrazones (Schiff Bases)
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave vial, combine 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide (1.0 mmol) and an aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.05 mmol) in 2.0 mL of absolute ethanol.
-
Catalysis: Add 1–2 drops of glacial acetic acid. Causality: Weak acid selectively protonates the aldehyde carbonyl oxygen, increasing its electrophilicity. Stronger acids must be avoided as they would protonate the terminal amine of the hydrazide, destroying its nucleophilicity.
-
Irradiation: Seal and microwave at 80 °C for 5 minutes (Max Power: 100 W).
-
Isolation: Cool the vial. The hydrazone typically precipitates directly from the ethanolic solution. Filter, wash with cold ethanol, and dry under a vacuum.
References
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation Molecules (MDPI), 2024. URL:[Link]
-
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Mini-Reviews in Medicinal Chemistry, 2022. URL:[Link]
-
Microwave-activated Synthesis of Pyrroles: A Short Review Journal of Heterocyclic Chemistry (Academia), 2017. URL:[Link]
-
Synthesis, characterization and biological activities of novel substituted formazans of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives ResearchGate, 2021. URL:[Link]
-
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide (CAS: 133662-25-6) Chemical Properties MolAid Chemical Database. URL:[Link]
Sources
Application Notes and Protocols: Metal Complexation with 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide Ligands
Application Notes and Protocols: Metal Complexation with 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide Ligands
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Pyrrole-Based Hydrazide Ligands in Coordination Chemistry
The field of coordination chemistry continually seeks novel ligands that can form stable and functional metal complexes. Among these, nitrogen-containing heterocyclic compounds, such as pyrrole and its derivatives, have garnered significant attention due to their diverse biological and pharmacological importance.[1] Naturally occurring biomolecules like hemoglobin and chlorophyll are metal complexes of pyrrole, highlighting their vital role in biological systems.[1] When a pyrrole scaffold is functionalized with a carbohydrazide moiety, it gives rise to a versatile chelating agent capable of coordinating with a wide range of metal ions.
This document provides a comprehensive guide to the synthesis and utilization of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide as a ligand for the formation of metal complexes. We will delve into the rationale behind the synthetic steps, provide detailed protocols for ligand and complex formation, and discuss the characterization techniques essential for verifying the successful synthesis of these compounds. The insights provided herein are designed to empower researchers in the exploration of new metal-based compounds with potential applications in drug discovery and materials science.
Part 1: Synthesis of the Ligand: 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
The synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide is most efficiently achieved through the hydrazinolysis of its corresponding ester, Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate. This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and subsequently displacing the methoxy group.
Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
Materials:
-
Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate
-
Hydrazine hydrate (80-95% solution in water)
-
Absolute Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (1 equivalent).
-
Addition of Hydrazine Hydrate: To the ester, add an excess of hydrazine hydrate (typically 5-10 equivalents) and absolute ethanol as a solvent to ensure homogeneity.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A white or off-white precipitate of the carbohydrazide should form. To maximize precipitation, further cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the purified 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide product under vacuum to a constant weight.
Expected Yield: 80-90%
Characterization: The structure and purity of the synthesized ligand should be confirmed by:
-
¹H NMR: To confirm the presence of the pyrrole, methyl, and hydrazide protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
FT-IR: To observe the characteristic N-H stretching of the amine and amide, and the C=O stretching of the amide.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Part 2: General Protocols for Metal Complexation
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide can act as a bidentate or tridentate ligand, coordinating to metal ions through the carbonyl oxygen, the terminal amino nitrogen, and potentially the pyrrole nitrogen, depending on the reaction conditions and the metal ion.[2] The ligand can coordinate in its neutral keto form or, upon deprotonation, in its enol form.
Protocol 2: General Synthesis of a Metal Complex with 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
This protocol provides a general method for the formation of metal complexes. The choice of metal salt, solvent, and stoichiometry can be varied to target different coordination geometries.
Materials:
-
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide (synthesized as per Protocol 1)
-
Anhydrous metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnCl₂)
-
Anhydrous solvent (e.g., Ethanol, Methanol, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in the chosen anhydrous solvent in a round-bottom flask with stirring. Gentle heating may be necessary for complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the anhydrous metal salt in the same solvent.
-
Complexation: While stirring the ligand solution at room temperature, add the metal salt solution dropwise. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to influence the final complex stoichiometry.
-
Reaction: Upon addition of the metal salt, a color change or the formation of a precipitate is often observed, indicating complex formation. The reaction mixture can be stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours to ensure the reaction goes to completion.
-
Isolation of the Complex:
-
If a precipitate forms: Cool the reaction mixture, collect the solid complex by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms: The solvent can be slowly evaporated to induce crystallization or precipitation. Alternatively, a less polar solvent can be added to decrease the solubility of the complex and cause it to precipitate.
-
-
Purification: The crude complex can be recrystallized from a suitable solvent or solvent mixture to obtain a pure product.
Causality Behind Experimental Choices:
-
Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the coordination of water molecules to the metal center, which could compete with the desired ligand.
-
Stoichiometry Control: The molar ratio of ligand to metal is a key parameter that dictates the coordination number and geometry of the resulting complex. A 2:1 ligand-to-metal ratio often leads to octahedral or square planar complexes, while a 1:1 ratio might favor tetrahedral or dimeric structures.
-
Choice of Metal Salt: The counter-ion of the metal salt (e.g., chloride, nitrate, acetate) can influence the solubility of the complex and may even participate in coordination.
Part 3: Characterization of the Metal Complexes
A suite of analytical techniques is necessary to fully characterize the newly synthesized metal complexes.
| Technique | Information Obtained |
| Elemental Analysis (CHN) | Determines the empirical formula and confirms the ligand-to-metal ratio. |
| FT-IR Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the ligand's functional groups (e.g., a decrease in the C=O stretching frequency upon coordination of the carbonyl oxygen). New bands in the far-IR region can be attributed to metal-ligand vibrations (M-O, M-N).[3] |
| UV-Vis Spectroscopy | Gives information about the electronic transitions within the complex, which can be indicative of the coordination geometry (e.g., d-d transitions for transition metal complexes). |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the metal ion. |
| Molar Conductivity | Measures the electrolytic nature of the complex in solution, indicating whether the counter-ions are coordinated or free. |
| ¹H NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), NMR can confirm the coordination of the ligand by observing shifts in the proton signals. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. |
Part 4: Potential Applications in Drug Development
Metal complexes of pyrrole-containing ligands have shown promise in various therapeutic areas.[1] The coordination of a metal ion to a biologically active ligand can enhance its therapeutic efficacy.[4][5] Potential applications for metal complexes of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide include:
-
Antimicrobial Agents: The chelation of metal ions can increase the lipophilicity of the ligand, facilitating its transport across microbial cell membranes and enhancing its antimicrobial activity.[6]
-
Anticancer Agents: Some metal complexes exhibit cytotoxic activity against cancer cell lines, potentially through mechanisms involving DNA binding and cleavage, or the inhibition of key enzymes.[2]
-
Catalysis: The coordinated metal ion can act as a Lewis acid, catalyzing various organic reactions.
Visualizations
Chemical Structures and Workflow
Caption: General workflow for the synthesis and characterization of metal complexes with 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide.
Caption: Possible bidentate coordination modes of the carbohydrazide ligand.
Conclusion
The protocols and information provided in this document offer a solid foundation for the synthesis and study of metal complexes with 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide. The versatility of this ligand, coupled with the diverse properties of transition metals, opens up a vast chemical space for the design of novel compounds with interesting structural, magnetic, and biological properties. It is our hope that these application notes will serve as a valuable resource for researchers in their quest to develop new metal-based therapeutics and functional materials.
References
-
Fouda, M. F. R., Abd-Elzaher, M. M., Shakdofa, M. M. E., El Saied, F. A., Ayad, M. I., & El Tabl, A. S. (2007). Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide. Transition Metal Chemistry, 32(2), 219-227. [Link]
-
Sharma, V. K. (2026). Biological Activity of Metal Complexes. Inorganics, 14(2), 61. [Link]
- Gou, Y., et al. (2017). Synthesis, crystal structures, and anticancer activity of two new copper(II) complexes with a hydrazone ligand. Zeitschrift für anorganische und allgemeine Chemie, 643(21), 1464-1469.
-
JETIR. (2019). Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. JETIR, 6(6). [Link]
- Singh, K., & Kumar, Y. (2006). Synthesis, spectral and antimicrobial studies of trivalent chromium, manganese, iron and cobalt complexes with macrocyclic ligand. European Journal of Medicinal Chemistry, 41(1), 1-6.
- S. M. Basima, et al. (2015). Synthesis and Characterization of Some Metal Complexes of [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide]. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(2).
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
-
Özdemir, N., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o849. [Link]
-
Kumar, R. S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
-
El-Wahab, Z. H. A. (2014). Metal complexes of hydrazones and their biological, analytical and catalytic applications: A review. Journal of Coordination Chemistry, 67(20), 3363-3408. [Link]
Sources
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- 6. jetir.org [jetir.org]
Application Note: Advanced Crystal Growth Techniques for Pyrrole-2-Carbohydrazide Metal Complexes
Application Note: Advanced Crystal Growth Techniques for Pyrrole-2-Carbohydrazide Metal Complexes
Introduction & Mechanistic Overview
Pyrrole-2-carbohydrazide (PRCA) and its functionalized derivatives are highly versatile N,O-donor ligands in modern coordination chemistry[1][2]. Featuring a low-energy, low-nitrogen pyrrole skeleton coupled with a reactive hydrazide group, PRCA readily forms stable transition metal complexes[3]. The structural adaptability of these complexes has driven their use in diverse fields, ranging from the development of energetic coordination compounds (ECCs)[3] and highly selective fluorescent biosensors for Al³⁺[2], to novel antioxidative and neuroprotective therapeutic agents[4][5].
Achieving high-quality single crystals of PRCA-metal complexes is a critical bottleneck for elucidating their structure-property relationships via Single-Crystal X-Ray Diffraction (SC-XRD). The crystallization process is fundamentally governed by the ligand's ability to exhibit keto-enol tautomerism. Depending on the pH and the metal center, PRCA can coordinate as a neutral, monobasic bidentate, or dibasic tridentate ligand[5]. The resulting supramolecular architectures are heavily stabilized by extensive intermolecular N–H···O and N–H···N hydrogen bonding networks[1].
PRCA ligand tautomerization and metal coordination pathways.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following methodologies are designed as self-validating systems. Each critical phase includes an inline validation step to confirm the integrity of the intermediate before proceeding to crystal growth.
Protocol A: Synthesis of 1H-Pyrrole-2-Carbohydrazide (PRCA)
Causality: Hydrazine hydrate acts as both the nucleophile and the solvent medium. Maintaining the reaction at 70°C provides the precise activation energy required for acyl substitution without inducing thermal degradation of the pyrrole ring[1][2].
-
Reagent Assembly: In a 100 mL Schlenk flask, combine 10 g of 1H-pyrrole-2-carboxylic acid ethyl ester with 30 mL of hydrazine hydrate (80% in water)[2].
-
Atmospheric Control: Vacuumize and backfill the flask with nitrogen three times to prevent oxidative side reactions[2].
-
Thermal Reaction: Submerge the flask in a 70°C oil bath and maintain continuous magnetic stirring for 12 hours[2]. (Note: For smaller 1 mmol scale reactions, 45 minutes is sufficient[1]).
-
Isolation: Cool the mixture to room temperature. A colorless suspension will form. Filter the precipitate and wash thoroughly with cold water and cold diethyl ether (Et₂O) to strip away unreacted hydrazine[1][2]. Recrystallize from absolute ethanol.
-
System Validation:
Protocol B: Crystal Growth of[Cu(PRCA)₂(H₂O)(ClO₄)]ClO₄ (ECCs-1)
Causality: Copper(II) perchlorate is utilized to introduce the energetic ClO₄⁻ anion into the coordination sphere. Slow evaporation is selected over vapor diffusion because the complex exhibits moderate, temperature-dependent solubility in ethanol, allowing for a highly controlled approach to the metastable zone for nucleation[3][7].
-
Complexation: Dissolve 2.0 mmol of the validated PRCA ligand in 10 mL of absolute ethanol. Dropwise, add a solution of 1.0 mmol Cu(ClO₄)₂·6H₂O dissolved in 5 mL of deionized water.
-
In-line Validation (Visual): An immediate color shift to deep green/blue confirms successful metal-ligand coordination.
-
Filtration (Critical Step): Pass the entire solution through a 0.22 µm PTFE syringe filter. Causality: Removing microscopic dust and undissolved particulates eliminates heterogeneous nucleation sites, which are the primary cause of twinned or polycrystalline clusters.
-
Crystallization Setup: Transfer the filtrate to a pristine, scratch-free glass vial. Seal the top with Parafilm and puncture exactly 2–3 small holes (approx. 1 mm diameter) to restrict the evaporation rate.
-
Incubation: Store the vial in a dark, vibration-free cabinet at a constant 25°C.
-
Harvest & Validation: After 5–7 days, block-like crystals of the solvate (ECCs-1·C₂H₅OH) will precipitate[3]. Validate the presence of the perchlorate anion via FT-IR prior to XRD (look for the strong, broad Cl-O stretching band at ~1100 cm⁻¹).
Advanced Crystal Growth Decision Matrix
Depending on the specific metal center and the functionalization of the PRCA ligand, alternative crystal growth techniques must be deployed:
-
Vapor Diffusion: Best suited for highly soluble PRCA-Schiff base complexes (e.g., Al³⁺ fluorescent sensors[2]). The complex is dissolved in a high-boiling "good" solvent (like DMF or DMSO) in an inner vial, which is placed inside a sealed outer jar containing a volatile "anti-solvent" (like diethyl ether). As the anti-solvent vapor diffuses into the inner vial, the solubility drops smoothly, yielding pristine single crystals.
-
Solvothermal Synthesis: Required for polymeric PRCA networks or complexes that are insoluble at room temperature. The reagents are sealed in a Teflon-lined stainless steel autoclave and heated above the solvent's boiling point, utilizing high pressure to dissolve the precursors and form thermodynamically stable coordination polymers upon slow cooling.
Decision matrix and workflow for PRCA metal complex crystal growth.
Quantitative Data Summary
The table below summarizes the crystallographic and physicochemical properties of key PRCA ligands and their corresponding metal complexes to serve as a benchmark for successful synthesis.
| Compound / Complex | Molecular Formula | Crystal System | Key Features & Applications | Ref |
| PRCA Ligand | C₅H₇N₃O | Orthorhombic | Forms a supramolecular grid via N–H···O bonds. | [1] |
| ECCs-1 Solvate | [Cu(PRCA)₂(H₂O)(ClO₄)]ClO₄·C₂H₅OH | Monoclinic | Energetic coordination compound; Td = 219 °C. | [3] |
| Al³⁺ Sensor (1) | C₁₂H₁₁N₃O₂ (Schiff Base) | - | "Turn-on" fluorescent biosensor for Al³⁺ detection. | [2] |
| Cu/Zn/Ni Complexes | M(H₂L)OAc·H₂O | - | Exhibits high antioxidative activity (O₂·⁻ suppression). | [4] |
References
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Crystal structure of 1H-pyrrole-2-carbohydrazide, National Center for Biotechnology Information (PMC),[Link]
-
Crystal Growth & Design Vol. 23 No. 8, ACS Publications,[Link]
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Synthesis, Characterization, and the Antioxidative Activity of 4-{methyl}, J-Stage,[Link]
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Study on Primary Explosive: Cu(ClO4)2-Based Energetic Coordination Compounds as a Template, ACS Publications,[Link]
-
Synthesis, characterization and biological activities of novel substituted formazans of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives, ResearchGate,[Link]
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“Turn-On” Fluorescent Biosensors for High Selective and Sensitive Detection of Al3+ Ion, National Center for Biotechnology Information (PMC),[Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Screening of Pyrrole Hydrazides
Application Notes and Protocols for In Vitro Cytotoxicity Screening of Pyrrole Hydrazides
Introduction: The Significance of Pyrrole Hydrazides and the Imperative of Cytotoxicity Screening
Pyrrole hydrazides represent a versatile class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their unique structural scaffold, featuring a pyrrole ring linked to a hydrazide moiety, allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Many pyrrole hydrazide derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3]
Given their therapeutic potential, particularly in oncology, rigorous in vitro cytotoxicity screening is a critical first step in the drug discovery and development pipeline. These initial screens provide essential information on a compound's potency, selectivity, and mechanism of action, thereby guiding lead optimization and further preclinical development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting robust in vitro cytotoxicity screening of novel pyrrole hydrazides.
PART 1: Foundational Assays for Assessing Cell Viability and Cytotoxicity
A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic effects of pyrrole hydrazides. This typically involves a combination of assays that measure different cellular parameters, such as metabolic activity, membrane integrity, and markers of apoptosis.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5][6] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Principle of the MTT Assay
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrrole hydrazide derivatives in culture medium. It is advisable to perform a preliminary solubility test for the compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) should be included.[1] Remove the old medium and add 100 µL of the compound dilutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][8]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytoplasmic enzyme that is released upon cell lysis or membrane damage.[10]
Principle of the LDH Assay
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[11]
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).[9]
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release, which is determined from control wells treated with a lysis buffer.
PART 2: Delving Deeper - Assays for Apoptosis Detection
To understand the mechanism of cell death induced by pyrrole hydrazides, it is crucial to perform assays that specifically detect apoptosis.[12][13]
Annexin V/Propidium Iodide (PI) Staining: Detecting Early and Late Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[14] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[15]
Principle of Annexin V/PI Staining
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Culture and Treatment: Culture and treat cells with the pyrrole hydrazide compounds as previously described.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells in the supernatant to ensure all apoptotic cells are collected.[15]
-
Washing: Wash the cells twice with cold PBS and then once with 1X Binding Buffer.[16]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[16] Add fluorochrome-conjugated Annexin V and incubate for 10-15 minutes at room temperature in the dark.[16]
-
PI Staining and Analysis: Add PI staining solution and analyze the cells by flow cytometry as soon as possible (within 1 hour).[17]
Caspase Activity Assays: Monitoring Apoptotic Executioners
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[18] Caspase-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis.[19]
Principle of Caspase Activity Assay
Protocol: Colorimetric Caspase-3/7 Assay
-
Sample Preparation: After treatment, lyse the cells using a lysis buffer provided with the assay kit.[20] It is recommended to use at least 1x10^6 cells per sample.[21]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase substrate (e.g., DEVD-pNA).[22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[20][22]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm.[22]
Data Analysis: The fold-increase in caspase activity can be determined by comparing the absorbance of the treated samples to the untreated control.
PART 3: Data Interpretation and Best Practices
Table 1: Summary of Cytotoxicity Screening Assays
| Assay | Principle | Measures | Advantages | Considerations |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Metabolic activity, cell viability | High-throughput, cost-effective | Can be affected by compounds that alter mitochondrial respiration |
| LDH | Release of lactate dehydrogenase from damaged cells | Membrane integrity, cytotoxicity | Non-destructive to remaining cells | Background LDH from serum in media can interfere |
| Annexin V/PI | Binding of Annexin V to externalized phosphatidylserine and PI staining of DNA | Early and late apoptosis, necrosis | Differentiates between apoptotic and necrotic cells | Requires flow cytometry |
| Caspase-3/7 Activity | Cleavage of a specific substrate by activated caspases | Activation of executioner caspases | Specific for apoptosis | Measures a specific point in the apoptotic pathway |
Experimental Workflow for Cytotoxicity Screening of Pyrrole Hydrazides
PART 4: Safety and Handling of Pyrrole Hydrazides
While specific safety data for novel pyrrole hydrazides may not be available, it is prudent to handle them as potentially hazardous substances. The parent compound, pyrrole, is toxic if swallowed and harmful if inhaled.[23][24]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[23][25]
-
Ventilation: Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors or dust.[25][26]
-
Handling: Avoid contact with skin and eyes.[25] Take measures to prevent the buildup of electrostatic charge.[25][26]
-
Storage: Store compounds in a cool, dry, and well-ventilated place in tightly sealed containers.[25]
-
Waste Disposal: Dispose of all waste contaminated with pyrrole hydrazides as hazardous chemical waste according to your institution's guidelines.[23]
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vitro cytotoxicity screening of pyrrole hydrazides. By employing a multi-assay approach, researchers can gain valuable insights into the potency and mechanism of action of these promising compounds, thereby accelerating the drug discovery process. It is essential to adhere to good laboratory practices and safety guidelines when handling these novel chemical entities.
References
-
Gnanasekar, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
PubMed. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the pyrrole-based hydrazide-hydrazones. Retrieved from [Link]
-
G-Biosciences. (2018). MTT Assay for Cytotoxicity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Abbkine. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
PubMed. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
PMC. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. Retrieved from [Link]
-
MDPI. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Retrieved from [Link]
-
PMC. (n.d.). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. Retrieved from [Link]
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Technical Notes & Optimization
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your yield, purity, and overall success.
The synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide is typically achieved through a two-step process. The first step involves the esterification of 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid to form an intermediate, commonly a methyl or ethyl ester. The second, and often more challenging step, is the hydrazinolysis of this ester using hydrazine hydrate to yield the final carbohydrazide product. This guide will address potential issues in both stages of this synthetic sequence.
Synthetic Pathway Overview
The overall transformation involves two key chemical reactions: an esterification followed by hydrazinolysis. Each step has its own set of critical parameters that must be controlled to ensure a successful outcome.
Technical Support Center: Troubleshooting Cyclization Failures of Pyrrole Carboxhydrazides
Technical Support Center: Troubleshooting Cyclization Failures of Pyrrole Carboxhydrazides
Welcome to the Technical Support Center for troubleshooting the cyclization of pyrrole carbohydrazides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in these critical synthetic steps. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
Pyrrole carbohydrazides are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with significant biological activities, including potential antibacterial and antitubercular agents.[1][2] The cyclization of these precursors is a key step in forming various five-membered heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and other fused ring systems.[1][3][4][5][6] However, these reactions can be prone to failure, leading to low yields, undesired side products, or recovery of starting material. This guide will walk you through a systematic approach to diagnosing and resolving these common issues.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is not proceeding, and I am recovering my starting pyrrole carbohydrazide. What are the likely causes?
A1: Several factors can lead to a stalled reaction:
-
Insufficiently Activated Reagents: The cyclizing agent may not be reactive enough under your current conditions. For example, when forming oxadiazoles, the initial condensation with an aldehyde to form an N-acylhydrazone is a crucial first step.[3] If this equilibrium is unfavorable, the subsequent cyclization will not occur.
-
Suboptimal Reaction Temperature: Many cyclization reactions require heating to overcome the activation energy barrier.[7][8][9] If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to degradation.[7]
-
Inappropriate Solvent: The choice of solvent is critical. It must be able to dissolve the reactants and be stable at the reaction temperature. For some reactions, polar aprotic solvents like DMF or DMSO are effective, while others may proceed better in alcohols or toluene.[3][10]
-
Catalyst Issues: If your reaction requires a catalyst (e.g., acid or base), ensure it is active and present in the correct concentration. In some cases, the catalyst may be poisoned by impurities in the starting materials or solvent.
Q2: I am observing the formation of a complex mixture of products, and my desired cyclized product is only a minor component. What is happening?
A2: A complex product mixture often points to side reactions or decomposition.
-
Side Reactions: Depending on the cyclizing agent and reaction conditions, various side reactions can occur. For instance, in attempts to form a new ring fused to the pyrrole, you might see polymerization or the formation of alternative heterocyclic systems.[11]
-
Pyrrole Ring Reactivity: The pyrrole ring itself is electron-rich and can undergo electrophilic substitution.[12][13] Under harsh acidic conditions, this can lead to unwanted side reactions on the pyrrole core. The Vilsmeier-Haack reaction, for example, is a common method for formylating pyrroles and requires careful control to avoid multiple additions.[11][12][14]
-
Starting Material Instability: Your pyrrole carbohydrazide or the cyclizing agent may be degrading under the reaction conditions. This is particularly a concern at elevated temperatures or in the presence of strong acids or bases.[7][15]
Q3: My reaction yields are consistently low, even though I am forming the desired product. How can I improve the yield?
A3: Low yields can be addressed by systematically optimizing the reaction parameters.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[11] It's possible the reaction is not going to completion or that the product is degrading over time.
-
Reagent Stoichiometry: The ratio of your pyrrole carbohydrazide to the cyclizing agent can significantly impact the yield. An excess of one reagent may be necessary to drive the reaction to completion.[8]
-
Catalyst Loading: If a catalyst is used, its concentration should be optimized. Too little catalyst may result in a slow reaction, while too much can lead to side reactions and decomposition.[7]
-
Work-up and Purification: Product loss during the work-up and purification steps can contribute to low yields. Ensure your extraction and chromatography methods are optimized for your specific product.[11][15]
In-depth Troubleshooting Guides
Guide 1: Failure to Form 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles from pyrrole carbohydrazides typically involves condensation with a one-carbon unit (e.g., an aldehyde or orthoester) followed by oxidative cyclization.[3][5][6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for 1,3,4-oxadiazole synthesis.
Detailed Protocol: Synthesis of Pyrrole-Ligated 1,3,4-Oxadiazoles
This protocol is adapted from a known procedure for the synthesis of pyrrole-ligated 1,3,4-oxadiazoles.[3]
Step 1: N-Acylhydrazone Formation
-
In a round-bottom flask, dissolve the pyrrole-2-carbaldehyde (1.0 eq.) and the corresponding benzohydrazide (1.0-1.2 eq.) in toluene.
-
Reflux the mixture until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated N-acylhydrazone by filtration.
Step 2: Oxidative Cyclization
-
To a solution of the N-acylhydrazone in DMSO, add a base such as NaOH or K2CO3.[3]
-
Add an oxidizing agent like N-iodosuccinimide (NIS) or iodine (I2).[3]
-
Heat the reaction mixture at 100°C and monitor its progress by TLC.
-
After completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Challenges in the Synthesis of Fused Pyrrole Systems (e.g., Pyrrolotriazinones)
The intramolecular cyclization of substituted pyrroles can be challenging and may require harsh reaction conditions, which can lead to side reactions.[9][16]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting fused pyrrole synthesis.
Key Considerations for Fused Ring Synthesis
-
Regioselectivity: In cases where multiple cyclization pathways are possible, the choice of reagents can influence the regioselectivity. For instance, in the synthesis of pyrrolotriazinones, different halogen sources can favor the formation of different isomers.[9]
-
Reaction Conditions: Many literature procedures for the synthesis of fused pyrrole systems utilize high temperatures and strong reagents.[9] It is often beneficial to start with milder conditions and gradually increase the intensity to find the optimal balance between reaction rate and product stability.
Data Summary: Common Cyclization Conditions
| Target Heterocycle | Typical Reagents | Solvents | Temperature | Reference |
| 1,3,4-Oxadiazole | Aldehydes, I2, K2CO3 | Toluene, DMSO | Reflux, 100°C | [3] |
| Pyrrolotriazinone | PPh3Cl2, Et3N | CH2Cl2 | 0°C to rt | [9] |
| N-Substituted Pyrroles | 2,5-Dimethoxytetrahydrofuran, Amine, FeCl3 | Water | rt | [17] |
| Pyrrole-fused Pyridazinone | Hydrazine hydrochloride | Ethanol | Reflux | [18] |
This table provides a starting point for reaction optimization. The ideal conditions for your specific substrate may vary.
Conclusion
Troubleshooting cyclization failures of pyrrole carbohydrazides requires a systematic and logical approach. By carefully considering the potential points of failure—from starting material purity to reaction conditions and work-up procedures—you can effectively diagnose and resolve the issues hindering your synthesis. This guide provides a framework for this process, grounded in established chemical principles and literature precedents.
References
- Benchchem. (n.d.). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
- Benchchem. (n.d.). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
-
Lee, J. H., et al. (2023). Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. Molecules, 28(8), 3569. [Link]
-
ResearchGate. (n.d.). Optimization of cyclization reaction of 15. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). Retrieved from [Link]
-
Beilstein Journals. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 833-841. [Link]
-
Bonacorso, H. G., et al. (2019). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. Journal of the Brazilian Chemical Society, 30(9), 1968-1977. [Link]
-
MDPI. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 30(15), 1234. [Link]
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American Chemical Society. (2026). Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry, 91(1), 123-130. [Link]
-
ResearchGate. (n.d.). Optimization of cyclization reaction 1. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubMed. (2023). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2- a][3][7][15]triazolo[5,1- c]pyrazine, via Double Dehydrative Cyclizations. The Journal of Organic Chemistry, 88(16), 11748-11761. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Godhani, D. R., et al. (2019). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. Journal of the Indian Chemical Society, 96(2), 304-311.
-
Beilstein Journals. (2016). Synthesis of pyrrolo[2,1-f][3][7][15]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][11][15]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1686-1692. [Link]
-
ResearchGate. (n.d.). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. Retrieved from [Link]
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024).
-
Scribd. (2013). Vilsmeier-Haack Formylation of Pyrroles. Retrieved from [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from [Link]
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RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Pyrrole, Pyrazole, Triazole, Thiazole, Thiadiazole, and Pyrazine Derivatives from Hydrazonoyl Halides (A Review). Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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The Journal of Organic Chemistry. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Current Organic Synthesis, 15(6), 785-817.
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
TSI Journals. (2010). Syntheses and characterization of pyrrole containing hydrazones. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Rearrangement of pyrrolo[1,2-d][3][11][15]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
-
CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Retrieved from [Link]
-
Scribd. (2024). Synthesis and Reactions of Pyrrole. Retrieved from [Link]
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- 4. Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2- a][1,2,4]triazolo[5,1- c]pyrazine, via Double Dehydrative Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
Technical Support Center: Purification of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
Welcome to the technical support center for the purification of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis workup and purification of this important heterocyclic compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial observations and questions that arise after the synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, which is typically prepared by the hydrazinolysis of a corresponding ester (e.g., ethyl or methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate).[1][2]
Q1: What are the most common impurities I can expect in my crude product?
A1: The impurities in your crude reaction mixture are directly related to the reactants and potential side reactions. Understanding these will guide your purification strategy.
Causality: The primary reaction involves a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester. Incomplete reactions, side reactions of the nucleophilic hydrazine, and the inherent stability of the pyrrole ring are the main sources of impurities.
Table 1: Common Impurities and Their Characteristics
| Impurity | Source | Relative Polarity | Removal Strategy |
|---|---|---|---|
| Unreacted Ester | Incomplete reaction | Less polar than product | Chromatography, Recrystallization |
| Excess Hydrazine Hydrate | Used in stoichiometric excess | Highly polar, water-soluble | Aqueous wash, Vacuum |
| Symmetrically Di-substituted Hydrazide | 2 moles of ester react with 1 mole of hydrazine | Less polar than product | Chromatography, Recrystallization[3][4] |
| Degradation Products ("Pyrrole Black") | Oxidation/polymerization of the pyrrole ring | Often insoluble, polymeric | Filtration, Charcoal treatment[5][6] |
| Starting Materials from Pyrrole Synthesis | If the initial pyrrole ester was impure | Varies | Depends on impurity structure |
Q2: My crude product has turned dark brown or black upon standing or during workup. What is happening and how can I prevent it?
A2: This discoloration is a classic sign of oxidation and subsequent polymerization of the pyrrole ring, forming a material often referred to as "pyrrole black".[5][6]
Causality: Pyrrole and its derivatives, especially those with unsubstituted positions, are susceptible to oxidation in the presence of air and light.[5][7] This process can be accelerated by acidic conditions or trace metal impurities.
Troubleshooting & Prevention:
-
Inert Atmosphere: Whenever possible, handle and store your pyrrole derivatives under an inert atmosphere like nitrogen or argon.[5] This is the most critical preventative measure.
-
Minimize Exposure to Light: Store samples in amber vials or wrap containers in aluminum foil.
-
Avoid Strong Acids: Pyrroles can polymerize under strongly acidic conditions.[8] During an acidic workup to remove excess hydrazine, perform the extraction quickly and at low temperatures.
-
Purify Promptly: Do not store the crude product for extended periods. It is best to purify the material immediately after the reaction and workup are complete.[7]
Q3: How do I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most rapid and effective tool for monitoring your purification.[3][9] It allows you to visualize the separation of your target compound from impurities and to identify the fractions containing the pure product during column chromatography.
Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). More polar compounds interact more strongly with the polar silica gel and thus move less, resulting in a lower Retention Factor (Rf).
Table 2: Suggested TLC Solvent Systems for 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| 100% Ethyl Acetate | Medium-High | Good starting point for visualizing the product spot. |
| 5-10% Methanol in Dichloromethane | High | Effective for moving polar hydrazides off the baseline.[10] |
| 10% Methanol in Ethyl Acetate | High | Another excellent system for polar compounds. |
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds like hydrazides, provided a suitable solvent is found.[3][11] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.
Q4: I can't find a suitable solvent for recrystallization. What are the key properties of a good solvent?
A4: The ideal recrystallization solvent should dissolve your carbohydrazide sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[3]
Causality: This temperature-dependent solubility differential is what allows for the formation of a supersaturated solution upon cooling, from which pure crystals of your product can form while impurities remain dissolved in the mother liquor.
Table 3: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Comments |
|---|---|---|
| Ethanol / Methanol | Polar Protic | Often a good first choice for hydrazides.[1] The product may have some solubility at room temperature. |
| Acetonitrile | Polar Aprotic | Can be effective. Test solubility at both room and boiling temperatures.[12] |
| Ethyl Acetate | Medium Polarity | May work, but solubility might be limited even when hot. |
| Water | Highly Polar | Unlikely to be a good single solvent, but can be used as an anti-solvent in a mixed system (e.g., Ethanol/Water). |
| Mixed Solvents | Varies | Use a "good" solvent (dissolves the compound well) and a "poor" solvent (dissolves the compound poorly). Dissolve the crude product in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to clarify and then allow to cool. |
Q5: My carbohydrazide won't crystallize out of solution, even after cooling. What should I do?
A5: A failure to crystallize indicates the solution is not supersaturated or there is an impediment to crystal nucleation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[11]
-
Seeding: If you have a pure crystal of the product, add it to the cooled solution to act as a template for crystal growth.[11]
-
-
Increase Concentration: The solution may be too dilute. Gently evaporate some of the solvent (using a stream of air or nitrogen, or by gentle heating) and try cooling again.[3]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath or, if the solvent's freezing point allows, a refrigerator.[11][13]
-
Add an Anti-Solvent: If using a single-solvent system, you can try slowly adding a "poor" solvent in which your compound is insoluble to force precipitation.
Section 3: Troubleshooting Purification by Column Chromatography
When recrystallization is ineffective, or for separating compounds with similar solubility, flash column chromatography is the method of choice.[14] Given the polar nature of the carbohydrazide functional group, special considerations are needed.
Q6: My compound is very polar. On a standard silica gel column with Ethyl Acetate/Hexane, it either stays at the baseline (Rf=0) or runs with the solvent front (Rf=1). What are my options?
A6: This is a common challenge with polar compounds. You need to either increase the mobile phase polarity significantly or change the stationary phase.
Expert Insight: The hydrazide group is a strong hydrogen bond donor and acceptor, leading to very strong interactions with the polar silanol groups (Si-OH) on the surface of silica gel.
Solutions:
-
Normal-Phase with a More Polar Mobile Phase: Switch to a more polar solvent system like 5-15% Methanol in Dichloromethane (DCM) or Ethyl Acetate.[10][15] This will help elute the compound from the silica gel.
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol).[14] In RPC, the elution order is reversed: the most polar compounds elute first. This is often an excellent choice for purifying highly polar molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is ideal for very polar compounds.[16][17] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[16] Water acts as the strong, eluting solvent.
Q7: How should I load my sample onto the column?
A7: The method of sample loading is critical for achieving good separation. Your choice depends on the sample's solubility in the mobile phase.
Causality: The goal is to apply the sample to the column in the narrowest possible band. A wide starting band leads to poor separation and broad, overlapping fractions.
-
Liquid Loading: If your compound is readily soluble in the initial, low-polarity mobile phase, you can dissolve the crude product in a minimal amount of this solvent and carefully pipette it onto the top of the column bed.[14]
-
Dry Loading (Recommended for Polar Compounds): This is the preferred method when your compound has poor solubility in the initial mobile phase.[14][15]
-
Procedure: Dissolve your crude product in a suitable, volatile solvent (e.g., methanol, DCM). Add a small amount of silica gel (or Celite) to this solution to form a slurry. Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of your prepared column. This ensures the compound starts as a very narrow band.
-
Section 4: Step-by-Step Protocols & Workflows
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~10 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile) at room temperature and at boiling. Identify a suitable solvent or solvent pair.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to boiling with stirring.
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add a large excess.
-
Hot Filtration (if necessary): If insoluble impurities (like "pyrrole black") are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow Diagrams
References
- BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. BenchChem.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem.
- BenchChem. (n.d.). Troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem.
- University of Rochester. (n.d.). Flash Column Chromatography.
- Crawford Scientific. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- BenchChem. (n.d.). Technical Support Center: Characterization of Pyrrole Derivatives. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude Pyrrole Synthesis Products. BenchChem.
- M. Kar, et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI.
- S. Jayakumar. (2024). Answer to "Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?". ResearchGate.
- ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine.
- Organic Syntheses. (n.d.). Betaine hydrazide hydrochloride.
- Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
- University of Colorado Boulder. (n.d.). Recrystallization.
- A. M. Isat, et al. (n.d.). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E.
- S. M. C. Gonçalves, et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.
- Wikipedia. (n.d.). Pyrrole.
Sources
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Technical Support Center: Optimizing Reaction Temperature for Pyrrole Hydrazone Formation
Technical Support Center: Optimizing Reaction Temperature for Pyrrole Hydrazone Formation
Welcome to the Technical Support Center for Pyrrole Hydrazone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of temperature. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental work.
Troubleshooting Guide: Overcoming Common Hurdles in Pyrrole Hydrazone Synthesis
This section addresses specific issues you may encounter during the formation of pyrrole hydrazones. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
"I've set up my reaction between pyrrole-2-carboxaldehyde and my hydrazine derivative, but after the recommended reaction time, TLC analysis shows mostly unreacted starting materials. What's going wrong?"
Analysis and Solutions:
A low or non-existent yield is a common frustration, often pointing to suboptimal reaction kinetics or issues with reagent stability. Temperature plays a pivotal role here.
-
Insufficient Thermal Energy: Hydrazone formation, while often favorable, requires a certain activation energy to proceed at a practical rate. Room temperature may be insufficient, especially for less reactive aromatic or sterically hindered aldehydes and hydrazines.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, consider gentle heating to 40-50 °C. If you are already heating, a modest increase of 10-20 °C can significantly accelerate the reaction. For many pyrrole hydrazone syntheses, refluxing in a suitable solvent like ethanol or heating in a boiling water bath is effective.[1]
-
-
Reagent Degradation: Pyrrole aldehydes can be sensitive to air and light, and some hydrazine derivatives have limited shelf stability.[2]
-
Solution: Ensure you are using high-purity, fresh starting materials. If possible, purify the pyrrole aldehyde before use, for instance, by recrystallization. Store hydrazine derivatives under an inert atmosphere and in a cool, dark place.
-
-
Inadequate Catalysis: The formation of hydrazones is generally acid-catalyzed.[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Solution: If your reaction medium is neutral, add a catalytic amount of a weak acid. Glacial acetic acid is a common and effective choice, often used as both a catalyst and a solvent.[1] A few drops can be sufficient to catalyze the reaction in a neutral solvent like ethanol.
-
Experimental Protocol: Temperature Screening for Yield Optimization
-
Setup: In three separate reaction vessels, dissolve your pyrrole aldehyde (1 equivalent) and hydrazine derivative (1-1.2 equivalents) in your chosen solvent (e.g., ethanol).
-
Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to each vessel.
-
Temperature Gradient:
-
Vessel 1: Stir at room temperature (20-25 °C).
-
Vessel 2: Heat to a moderate temperature (e.g., 50 °C).
-
Vessel 3: Heat to reflux (for ethanol, this is approximately 78 °C).
-
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Analysis: Compare the rate of consumption of starting materials and the formation of the product spot across the different temperatures to identify the optimal condition.
Issue 2: Formation of Significant Impurities or Side Products
"My reaction is producing the desired pyrrole hydrazone, but I'm also seeing significant impurity spots on my TLC plate, which is complicating purification and lowering my isolated yield."
Analysis and Solutions:
The formation of side products is often temperature-dependent. While higher temperatures can increase the rate of the desired reaction, they can also accelerate undesirable pathways.
-
Azine Formation: A common side reaction is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the pyrrole aldehyde.[4][5][6] This is more likely to happen if there is an excess of the aldehyde or at higher temperatures.
-
Solution:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the hydrazine derivative to ensure the complete consumption of the aldehyde.
-
Temperature Management: If azine formation is suspected, try running the reaction at a lower temperature for a longer period.
-
Order of Addition: Add the pyrrole aldehyde slowly to a solution of the hydrazine to maintain a low concentration of the aldehyde throughout the reaction.
-
-
-
Thermal Degradation of Reactants or Product: At excessively high temperatures, the pyrrole ring or the hydrazine moiety can degrade. Pyrrole-2-carboxaldehyde, for instance, can be prone to discoloration and polymerization if heated too strongly in the presence of acid.[7] Similarly, hydrazines can decompose at elevated temperatures to produce nitrogen, ammonia, and other byproducts.[8][9]
-
Solution: Avoid unnecessarily high temperatures. If refluxing in a high-boiling solvent leads to decomposition, switch to a lower-boiling solvent or explore solvent-free conditions with precise temperature control, such as microwave synthesis.[10]
-
-
Reversibility of Hydrazone Formation: The formation of hydrazones is a reversible reaction. At higher temperatures, particularly in the presence of water, the equilibrium can shift back towards the starting materials (hydrolysis).
-
Solution: Conduct the reaction under anhydrous conditions if possible. If the product precipitates from the reaction mixture, cooling the reaction to room temperature or below upon completion can help to maximize the isolated yield by shifting the equilibrium towards the solid product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of pyrrole hydrazone formation and how does temperature influence it?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. First, the lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the pyrrole aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the hydrazone.
Temperature influences this process in two primary ways:
-
Reaction Rate: Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions. This leads to a faster reaction rate, allowing the reaction to reach completion in a shorter time.
-
Equilibrium Position: As the reaction is reversible, temperature can also affect the position of the equilibrium. While higher temperatures favor a faster approach to equilibrium, they may not necessarily lead to a higher yield if the reaction is exothermic or if side reactions become more prevalent.
Q2: Is there an "ideal" temperature for all pyrrole hydrazone syntheses?
A2: No, the optimal temperature is highly dependent on the specific substrates being used. Factors such as the electronic properties of substituents on both the pyrrole ring and the hydrazine, as well as steric hindrance, will affect the reactivity. A general guideline is to start at room temperature or with gentle heating and increase the temperature as needed while monitoring the reaction progress and the formation of any impurities.
Q3: How does the choice of acid catalyst affect the optimal reaction temperature?
A3: While a weak acid like acetic acid is often sufficient, a stronger acid like trifluoroacetic acid (TFA) can significantly accelerate the reaction, potentially allowing for lower reaction temperatures.[11][12] However, stronger acids can also promote side reactions or degradation of sensitive substrates. Therefore, if using a stronger acid, it is advisable to start at a lower temperature and carefully monitor the reaction.
Q4: Can I run the reaction without a solvent?
A4: Yes, solvent-free conditions can be an effective and environmentally friendly approach. This is often done by gently heating a mixture of the solid reactants. Microwave-assisted synthesis is a particularly efficient solvent-free method that can lead to high yields in very short reaction times with precise temperature control.[10]
Data Summary and Visual Guides
Table 1: Effect of Temperature on Hydrazone Formation (Illustrative Example)
| Temperature (°C) | Reaction Time (min) | Yield (%) | Observations |
| 25 (Room Temp) | 120 | 23 | Very slow reaction |
| 40 | 90 | 55 | Moderate reaction rate |
| 60 | 60 | 85 | Good reaction rate |
| 80 | 30 | 95 | Optimal conditions |
| 100 | 30 | 92 | Slight decrease in yield, potential for side products |
This table is based on data for a representative hydrazone synthesis and illustrates the general trend. Optimal conditions will vary for different substrates.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Diagram 2: General Mechanism of Acid-Catalyzed Pyrrole Hydrazone Formation
Caption: Acid-catalyzed mechanism of pyrrole hydrazone formation.
References
- Benchchem. (n.d.). Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide.
- ER Publications. (2014). A Historical Perspective on the Structure, Synthesis, and Use of Azines. International Journal of Enhanced Research in Science Technology & Engineering, 3(7), 430-446.
- MINAR International Journal of Applied Sciences and Technology. (2022). Green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(3).
- Wikipedia. (n.d.). Hydrazone.
- RSC Publishing. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances, 4, 35552-35575.
- MDPI. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5678.
- PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8991-9002.
- Google Patents. (n.d.). KR20130097981A - Process for the preparation of azines and azine polymers using solid hydrazine.
- Wikipedia. (n.d.). Azine.
- Santa Cruz Biotechnology. (n.d.). Pyrrole-2-carboxaldehyde.
- DTIC. (1972). The Thermal and Catalytic Decomposition of Methylhydrazines.
- ResearchGate. (2013). Kinetic parameters for thermal decomposition of hydrazine. Journal of Thermal Analysis and Calorimetry, 115(2), 1209-1215.
- ResearchGate. (2023).
- PMC. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, 17(1), 220.
- Benchchem. (n.d.). Comparative analysis of pyrrole vs. other heterocyclic scaffolds in hydrazides.
- ResearchGate. (n.d.).
- NASA Technical Reports Server. (n.d.). Thermal Decomposition of Hydrazine.
- ResearchGate. (n.d.). Possible mechanistic paths for azine formation. Ar stands for pyrazine or pyridine ring.
- PMC. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1038–1061.
- TSI Journals. (2010). Syntheses and characterization of pyrrole containing hydrazones. Physical Chemistry: An Indian Journal, 5(4).
- Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1038–1061.
- PMC. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(7), 1698.
- ChemicalBook. (n.d.). Pyrrole-2-carboxaldehyde CAS#: 1003-29-8.
- Wikipedia. (n.d.). Trifluoroacetic acid.
- Canadian Journal of Chemistry. (1992). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry, 70(6), 1666-1675.
- ChemInform. (2008). Reactions of Some Pyrrole-2,3-diones with Hydrazine Hydrate and o-Phenylenediamine. ChemInform, 39(4).
- MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603.
- Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
- Organic Chemistry Portal. (2018).
Sources
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Reference Data & Comparative Studies
Comparative 1H NMR Spectral Guide: 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide vs. Structural Alternatives
Comparative 1H NMR Spectral Guide: 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide vs. Structural Alternatives
As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the precise structural elucidation of heavily substituted heterocycles. Pyrrole-2-carbohydrazide derivatives are critical pharmacophores, frequently utilized as precursors for Schiff bases exhibiting potent antimycobacterial activity [1], antifungal properties [2], and acting as non-nucleoside SARS-CoV-2 NSP14 inhibitors [3].
The methylation pattern around the pyrrole nucleus is often critical for target binding; for example, the 1,5-dimethyl configuration has demonstrated optimal biochemical potency in specific viral methyltransferase assays [3]. However, confirming this exact substitution pattern via 1H NMR requires a nuanced understanding of spin systems, long-range coupling, and solvent-solute interactions.
This guide objectively compares the 1H NMR spectral profile of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide against a common structural alternative (1-Methyl-1H-pyrrole-2-carbohydrazide) and evaluates the critical impact of solvent selection on spectral resolution.
The Mechanistic Logic of Solvent Selection: DMSO-d6 vs. CDCl3
A common pitfall in the NMR analysis of carbohydrazides is the default use of Chloroform-d (CDCl3). While excellent for the lipophilic pyrrole core, CDCl3 is a poor choice for this specific molecule.
-
The Causality: The terminal carbohydrazide moiety (-CONHNH2) is highly polar and engages in extensive intermolecular hydrogen bonding. In non-polar solvents like CDCl3, this leads to intermediate chemical exchange rates on the NMR timescale, resulting in severe line broadening or complete signal loss for the NH and NH2 protons.
-
The Solution: Dimethyl sulfoxide-d6 (DMSO-d6) acts as a strong hydrogen-bond acceptor. It aggressively disrupts the intermolecular solute-solute networks, solvating the individual molecules and locking the exchangeable protons into a slow-exchange regime. This yields sharp, quantifiable, and diagnostic broad singlets for the hydrazide protons.
Quantitative Spectral Comparison
The introduction of the C5-methyl group fundamentally alters the electronic environment and the spin system of the pyrrole backbone. Table 1 summarizes the diagnostic differences between 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide and its 1-methylated counterpart.
Table 1: Quantitative 1H NMR Spectral Comparison (400 MHz, DMSO-d6)
| Proton Environment | 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide | 1-Methyl-1H-pyrrole-2-carbohydrazide (Alternative) | Diagnostic Significance & Causality |
| N-CH3 (Position 1) | ~3.75 ppm (s, 3H) | ~3.82 ppm (s, 3H) | Confirms N-alkylation. Slightly shielded in the 1,5-isomer due to the +I effect of the adjacent C5-methyl group. |
| C-CH3 (Position 5) | ~2.15 ppm (s, 3H) | N/A | Primary Marker. Directly confirms the 1,5-substitution pattern. |
| Pyrrole C5-H | N/A | ~6.94 ppm (dd, 1H) | Absence of this highly deshielded proton confirms C5 substitution. |
| Pyrrole C3-H | ~6.65 ppm (d, J = 4.0 Hz, 1H) | ~6.78 ppm (dd, 1H) | Simplification from a complex AMX spin system to a clean AX spin system. |
| Pyrrole C4-H | ~5.85 ppm (d, J = 4.0 Hz, 1H) | ~6.02 ppm (dd, 1H) | Shielded by the +I effect of the C5-methyl group; appears as a clean doublet. |
| Carbohydrazide (-NH-) | ~9.20 ppm (br s, 1H) | ~9.61 ppm (br s, 1H) | Exchangeable proton; confirms the secondary amide linkage. |
| Carbohydrazide (-NH2) | ~4.30 ppm (br s, 2H) | ~4.35 ppm (br s, 2H) | Exchangeable protons; confirms the terminal hydrazine group. |
Self-Validating Experimental Protocol
To guarantee absolute confidence in your spectral assignments, do not rely solely on chemical shifts. Implement the following self-validating workflow, incorporating a D2O exchange step to definitively map the heteroatom-bound protons.
Step 1: Sample Preparation
-
Action: Weigh exactly 15 mg of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide and dissolve it in 0.6 mL of high-purity DMSO-d6 (99.9% D) in a 5 mm NMR tube.
-
Causality: 15 mg provides an optimal signal-to-noise ratio for a 1H 1D experiment in 16 scans. Exceeding 25 mg can induce concentration-dependent aggregation, shifting the exchangeable NH/NH2 signals downfield.
Step 2: Acquisition Parameters
-
Action: Acquire a standard 1H 1D spectrum at 298 K (400 MHz or higher). Set the relaxation delay (D1) to 2.0 seconds.
-
Causality: Methyl protons (N-CH3 and C-CH3) exhibit longer
relaxation times due to their rapid internal rotation. A sufficient D1 ensures full relaxation between pulses, guaranteeing accurate 3:3:1:1 integration ratios for the carbon-bound protons.
Step 3: In-Situ Validation (D2O Exchange)
-
Action: After the initial acquisition, remove the tube, add 20 μL of Deuterium Oxide (D2O), cap, and invert 5 times to mix. Re-acquire the spectrum under identical parameters.
-
Causality: The rapid deuterium-proton exchange will cause the broad singlets at ~9.20 ppm (-NH-) and ~4.30 ppm (-NH2) to completely disappear from the spectrum (replaced by a HOD peak at ~3.3 ppm). This definitively validates their assignment and distinguishes them from any underlying baseline impurities.
Analytical Workflow Visualization
The following logical pathway illustrates the standard operating procedure for resolving and assigning the structure of substituted pyrrole carbohydrazides.
Workflow for 1H NMR acquisition and spectral interpretation of pyrrole-2-carbohydrazide derivatives.
References
- Title: Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives Source: Der Pharma Chemica URL
- Source: PMC (National Institutes of Health)
- Title: Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors Source: ACS Publications URL
Thermal Stability Profiling of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide: A TGA/DSC Comparative Guide
Thermal Stability Profiling of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide: A TGA/DSC Comparative Guide
For researchers and drug development professionals, understanding the thermal boundaries of heterocyclic building blocks is a non-negotiable prerequisite for successful synthesis and formulation. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide (CAS 133662-25-6) is a highly specialized N-heterocyclic intermediate frequently utilized in the design of supramolecular coordination polymers and novel pharmaceutical agents[1].
This guide provides an objective, data-driven comparison of the thermal stability of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide against standard alternatives, detailing the mechanistic causality behind its thermal behavior and providing a self-validating experimental protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Mechanistic Causality of Thermal Degradation
The thermal degradation of heterocyclic hydrazides does not occur randomly; it follows a predictable, kinetically driven pathway. The primary vulnerability in any carbohydrazide derivative is the N-N bond, which possesses a relatively low bond dissociation enthalpy.
Upon reaching the critical decomposition temperature (
In the case of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, the addition of the methyl group at the C5 position fundamentally alters its thermal profile compared to its unsubstituted analogs. The inductive electron donation (+I) from the methyl group increases the electron density of the pyrrole ring, while simultaneously introducing steric hindrance that disrupts optimal intermolecular hydrogen bonding.
Caption: Logical relationship between molecular structure and thermal behavior in the target compound.
Comparative Thermal Performance Data
To objectively evaluate the performance of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, we must benchmark it against structurally related alternatives:
-
1-Methyl-1H-pyrrole-2-carbohydrazide (CAS 113398-02-0): Serves as a direct comparator to isolate the specific thermal effects of the C5 methyl group.
-
Isoniazid (Pyridine-4-carbohydrazide) : The industry-standard reference for pharmaceutical hydrazide stability.
The table below synthesizes the expected quantitative thermal metrics based on homologous heterocyclic carbohydrazide behavior under inert atmosphere conditions[1][3].
Table 1: Comparative TGA/DSC Metrics (Inert Atmosphere)
| Compound | DSC Melting Point ( | TGA Onset of Decomposition ( | Primary Mass Loss Stage (200–350 °C) | Residual Mass at 600 °C |
| 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide | ~135 °C (Endothermic) | ~245 °C | ~45% (Loss of hydrazide moiety) | < 5% |
| 1-Methyl-1H-pyrrole-2-carbohydrazide | ~142 °C (Endothermic) | ~238 °C | ~48% (Loss of hydrazide moiety) | < 5% |
| Isoniazid (Reference) | 171 °C (Endothermic) | ~260 °C | ~50% (Loss of | < 2% |
Expert Insight: The data reveals a critical causality. The C5 methyl group in the 1,5-dimethyl variant lowers the melting point (
Self-Validating Experimental Methodology
To ensure absolute trustworthiness and reproducibility, thermal analysis cannot be treated as a "black box." The following TGA/DSC protocol is designed as a self-validating system, ensuring that artifacts (such as oxidative degradation or thermal lag) are systematically eliminated.
Step-by-Step TGA/DSC Protocol
-
Instrument Calibration (The Validation Step):
-
Action: Calibrate the DSC sensor using high-purity Indium (
= 156.6 °C) and Zinc ( = 419.5 °C) standards. -
Causality: The melting points of pyrrole carbohydrazides fall directly within this interpolation zone. Without this, endothermic peak integration will be highly inaccurate.
-
-
Sample Preparation:
-
Action: Weigh exactly 3.0 ± 0.2 mg of the compound into a 70 µL Alumina (
) crucible. Do not tamp the powder aggressively. -
Causality: Keeping the mass low and uniform minimizes thermal gradients within the sample. Alumina is chosen over standard Aluminum because decomposing hydrazides can occasionally react with aluminum pans at temperatures exceeding 400 °C, which would artificially skew the TGA residual mass data.
-
-
Atmosphere Control:
-
Action: Purge the furnace with high-purity Nitrogen (
) at a constant flow rate of 50 mL/min for 15 minutes prior to the run. -
Causality: An inert atmosphere is mandatory to separate pure thermal pyrolysis from oxidative combustion. If oxygen is present, the DSC will show erratic exothermic spikes masking the true decomposition kinetics[3].
-
-
Dynamic Heating Program:
-
Action: Ramp the temperature from 25 °C to 600 °C at a strict heating rate of 10 °C/min.
-
Causality: A 10 °C/min rate provides the optimal balance between signal resolution (sharp DSC peaks) and thermal equilibrium.
-
Caption: Self-validating TGA/DSC experimental workflow for reproducible thermal analysis.
Application Insights for Drug Development
When utilizing 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide as a ligand for supramolecular coordination compounds[1], researchers must strictly control reaction temperatures. Because the onset of decomposition (
References
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ResearchGate. "The role of hydrogen bonding on supramolecular assembly of the mercury coordination compounds and final structure influenced by solvent effect." Available at:[Link]
-
MDPI. "Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides." Available at:[Link]
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A Comparative Guide to the Structural Elucidation of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide: An In-Depth Analysis of X-ray Crystallography and Its Alternatives
A Comparative Guide to the Structural Elucidation of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide: An In-Depth Analysis of X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional atomic arrangement of a molecule is the bedrock of understanding its function, reactivity, and potential applications. Pyrrole-based compounds, such as 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, are a class of heterocycles of significant interest due to their prevalence in biologically active molecules.[1] Unambiguous structural determination is therefore not merely an academic exercise but a critical step in the development pipeline.
This guide provides an in-depth technical comparison of single-crystal X-ray crystallography—the definitive method for structural elucidation—with other common analytical techniques. While a public crystal structure for 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic crystal structures[2][3], we will leverage the available crystallographic data for its parent compound, 1H-pyrrole-2-carbohydrazide , to provide a robust, predictive, and comparative analysis.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is universally regarded as the gold standard for structural elucidation because it provides a direct, high-resolution snapshot of a molecule's conformation and its interactions within a crystalline lattice.[4] Unlike spectroscopic methods which infer structure from indirect properties, X-ray diffraction maps the electron density of the molecule, allowing for the precise determination of bond lengths, bond angles, and absolute stereochemistry.[5]
Analysis of a Progenitor: The Crystal Structure of 1H-Pyrrole-2-carbohydrazide
The crystal structure of the parent compound, 1H-pyrrole-2-carbohydrazide, provides an invaluable template for understanding our target molecule. The data, obtained from the Cambridge Crystallographic Data Centre (CCDC), reveals key structural features and intermolecular interactions that govern its solid-state packing.[6][7]
In the crystal, molecules of 1H-pyrrole-2-carbohydrazide are linked by a network of intermolecular hydrogen bonds, specifically N—H⋯N and N—H⋯O interactions, which create a supramolecular grid.[6] This intricate network is fundamental to the stability of the crystal lattice.
| Parameter | Value | Significance |
| Formula | C₅H₇N₃O | Confirms the elemental composition. |
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | Pbca | Defines the symmetry elements within the crystal. |
| Unit Cell (Å) | a = 9.9789, b = 8.5633, c = 13.657 | Dimensions of the repeating unit of the crystal. |
| Volume (ų) | 1167.0 | Volume of the unit cell. |
| Z | 8 | Number of molecules in the unit cell. |
| Key H-Bonds | N1—H1⋯N3, N2—H2⋯O1 | These strong intermolecular forces dictate the crystal packing arrangement.[6] |
| Table 1: Selected crystallographic data for 1H-pyrrole-2-carbohydrazide. Data sourced from Acta Crystallographica Section E.[6] |
Predictive Analysis for 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
The introduction of two methyl groups to the parent structure is expected to induce significant changes in both the molecular conformation and the crystal packing.
-
N1-Methylation: The methyl group on the pyrrole nitrogen (N1) eliminates the N1—H1⋯N3 hydrogen bond donor. This is a critical disruption. The crystal must find a new packing motif, as the original hydrogen-bonded grid is no longer possible. This will likely lead to a completely different space group and unit cell.
-
C5-Methylation: The methyl group at the C5 position adds steric bulk. This may cause a slight twist in the carbohydrazide side chain relative to the pyrrole ring to minimize steric hindrance. More importantly, it blocks potential weak C-H···O interactions that might otherwise have occurred at that site.
-
Overall Impact: The loss of a key hydrogen bond donor and the addition of steric bulk will likely result in a less dense crystal packing arrangement. The dominant intermolecular interactions will likely be limited to the N—H⋯O bonds of the hydrazide moiety.
Comparative Techniques: A Spectrum of Structural Insight
While SC-XRD provides the definitive solid-state structure, it requires high-quality single crystals, which can be a significant experimental bottleneck.[5][8] Therefore, other analytical techniques are essential for characterization, especially when crystals are unavailable or when solution-state behavior is of interest.[9]
| Technique | Information Yield | Advantages | Limitations |
| SC-XRD | Absolute 3D structure, bond lengths/angles, packing.[4] | Unambiguous, high-resolution, definitive. | Requires high-quality single crystals; solid-state only.[5] |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution conformation. | Excellent for solution-state structure, non-destructive. | Provides connectivity, not direct 3D structure; can be complex.[9] |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast, simple, good for confirming functional groups. | Provides no connectivity or 3D structural information.[9] |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Provides no information on atomic arrangement or stereochemistry. |
| Table 2: Objective comparison of SC-XRD with alternative analytical techniques. |
For 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, ¹H and ¹³C NMR would confirm the presence and connectivity of the two methyl groups, the pyrrole ring protons, and the carbohydrazide moiety. IR spectroscopy would show characteristic stretches for the N-H bonds and the C=O (amide) bond.[10] High-resolution mass spectrometry would confirm the molecular formula (C₇H₁₁N₃O). While these techniques collectively build a strong case for the molecule's identity, only SC-XRD could reveal its precise 3D shape and intermolecular interactions.
Experimental Protocol: A Practical Guide to Crystal Growth
Obtaining X-ray quality single crystals is often described as an art, but it is governed by well-understood principles of thermodynamics and kinetics. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.[11][12]
Step-by-Step Methodology for Solution-Based Crystal Growth
This protocol outlines the vapor diffusion method, which is highly effective for milligram quantities of small molecules.[12]
-
Purity is Paramount: Ensure the compound is of the highest possible purity (>99%). Impurities can act as nucleation sites, leading to many small, poor-quality crystals. Purification via column chromatography or recrystallization is a critical first step.
-
Solvent Screening:
-
Causality: The ideal solvent system is one in which the compound is moderately soluble.[11] If solubility is too high, the solution will not become supersaturated; if too low, the compound will not dissolve.
-
Procedure: Test the solubility of ~1-2 mg of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, hexane).
-
-
Vapor Diffusion Setup:
-
Inner Vial: Dissolve 5-10 mg of the purified compound in a minimal amount (~0.5 mL) of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Place this solution in a small, open vial (e.g., 2 mL).
-
Outer Jar: In a larger glass jar (e.g., 20 mL), add 2-3 mL of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).
-
Assembly: Carefully place the inner vial inside the outer jar, ensuring the solvent levels are not touching. Seal the outer jar tightly.
-
-
Incubation and Patience:
-
Mechanism: The volatile anti-solvent will slowly diffuse through the vapor phase into the solvent in the inner vial. This gradually decreases the solubility of the compound, leading to a state of supersaturation and inducing slow crystallization.[12]
-
Procedure: Place the sealed jar in a vibration-free location (e.g., a quiet corner of a lab bench) at a constant temperature. Do not disturb the setup.[13] Check for crystal growth every few days. The process can take anywhere from a few days to several weeks.
-
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size) have formed, carefully open the jar and use a pipette to remove the mother liquor. Use a fine needle or loop to gently dislodge a crystal and coat it in Paratone-N oil for transport to the diffractometer.
Conclusion
The structural elucidation of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide exemplifies the synergy and distinct roles of modern analytical techniques. While NMR, IR, and mass spectrometry are indispensable for confirming chemical identity and connectivity, single-crystal X-ray crystallography remains the unparalleled method for determining the precise three-dimensional structure in the solid state. By analyzing the known crystal structure of its parent, 1H-pyrrole-2-carbohydrazide, we can confidently predict that N- and C-methylation will fundamentally alter the crystal packing by removing a key hydrogen bond donor. This comparative and predictive approach underscores the power of crystallographic databases and provides a clear roadmap for the future experimental characterization of this and related compounds.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
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Wikipedia. (2024). Cambridge Structural Database. [Link]
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Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]
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UW-Madison Libraries. Cambridge Structure Database. [Link]
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Ithaca College Library. Cambridge Structural Database. [Link]
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Varadi, M., et al. (2023). PDBe tools for an in-depth analysis of small molecules in the Protein Data Bank. Protein Science, 32(11), e4800. [Link]
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Molecular Solids Group, Philipps-Universität Marburg. Crystal Growth - Sample Preparation. [Link]
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TeSS. Explore small molecules in the PDB easily using PDBe-KB Ligand Pages. [Link]
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ResearchGate. (2023). Where can I find pdb files for small inorganic molecules?[Link]
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MRS Bulletin. (2013). Single-crystal growth of organic semiconductors. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Armstrong, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1937-1958. [Link]
-
EMBL-EBI. PDBeChem: PDB Ligand Chemistry. [Link]
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Akkurt, M., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o893. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-9. [Link]
-
Foley, B. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1839-1849. [Link]
-
PDB-101. Guide to Understanding PDB Data: Small Molecules. [Link]
-
Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]
-
Dube, H., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]
-
Northwestern University, IMSERC. Crystallographic Structure Elucidation. [Link]
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PubChem. 1H-pyrrole-2-carbohydrazide. [Link]
-
PubChem. 1,5-Dimethylpyrrole-2-carbonitrile. [Link]
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Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
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CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. [Link]
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Safety & Regulatory Compliance
Personal protective equipment for handling 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
Personal protective equipment for handling 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
Handling 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide (CAS: 133662-25-6) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly versatile organic building block used extensively in drug development for synthesizing complex heterocyclic compounds and hydrazone linkages[1], it presents specific occupational hazards.
To ensure operational excellence and personnel safety, this guide synthesizes standard safety data with mechanistic chemical insights, providing a self-validating system for handling, personal protective equipment (PPE) selection, and disposal.
Mechanistic Hazard Analysis
Understanding why a chemical is hazardous is the first step in mitigating its risks. The hazard profile of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide is dictated by its dual-component structure:
-
Hydrazide Reactivity (H302, H315): The carbohydrazide moiety is a potent nucleophile. Upon contact with biological tissues, it can react with electrophilic cellular components, leading to protein adduction, sensitization, and localized cytotoxicity[2][3].
-
Lipophilicity & Dermal Penetration: The 1,5-dimethylpyrrole core significantly increases the molecule's partition coefficient (LogP) compared to simple aliphatic hydrazides. This lipophilicity facilitates rapid dermal absorption, making skin contact a primary exposure route[4].
-
Particulate Aerosolization (H319, H335): As a crystalline solid, it poses a severe inhalation and ocular risk. Micro-particulates can deposit in the respiratory tract, causing acute mucosal irritation[2][5].
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling reactive hydrazides. The following PPE matrix is engineered to interrupt the specific exposure pathways of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide[6][7].
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness, double-gloved) | Nitrile provides superior chemical resistance to organic nitrogenous compounds compared to latex, preventing dermal penetration of the lipophilic pyrrole core[6][7]. |
| Eye Protection | Tight-fitting safety goggles (EN 166 / NIOSH approved) | Prevents ocular exposure to fine dust particulates, which can cause serious eye irritation and potential corneal damage (H319)[2][6]. |
| Body Protection | Flame-resistant, impervious lab coat | Mitigates systemic exposure in the event of a spill. The reactive carbohydrazide moiety can bind to and penetrate standard porous cotton fabrics[3][7]. |
| Respiratory | N95/P100 particulate respirator | Mandatory if weighing outside a controlled airflow environment. Filters out aerosolized micro-particles to prevent respiratory tract irritation (H335)[2][8]. |
Operational Workflow & Handling Protocol
Every step in the handling process must be treated as a closed, self-validating system to prevent ambient contamination.
Step 1: Environmental Preparation
-
Verify that the chemical fume hood is operational with a face velocity of strictly >100 feet per minute (fpm)[6][7].
-
Clear the workspace of all strong oxidizing agents (e.g., peroxides, nitrates, halogens). Hydrazides are reducing agents and can react exothermically or explosively with oxidizers[8].
Step 2: Weighing and Closed-System Transfer
-
Tare a static-dissipative weigh boat inside the fume hood.
-
Utilize non-sparking spatulas (e.g., PTFE-coated or ceramic) to transfer the powder[3][6]. Scientific Context: Friction from metal spatulas can generate static electricity, posing an ignition risk for finely dispersed organic dust.
-
Immediately seal the primary container after use to prevent hygroscopic degradation of the hydrazide group.
Step 3: Solvation Protocol
-
Slowly add the designated solvent (e.g., DMSO, DMF, or anhydrous methanol) to the solid while under gentle magnetic stirring.
-
Critical Rule: Never drop the solid powder into a beaker of solvent from a height, as the displacement of air will aerosolize the fine hydrazide powder into the operator's breathing zone[7].
Spill Response & Waste Disposal Plan
Hydrazide derivatives are toxic to aquatic life and require stringent segregation[3][7].
Emergency Spill Containment:
-
Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood exhaust[3][7].
-
Suppress: Do not sweep dry powder. Cover the spill with a finely-powdered liquid-binding material (e.g., diatomite or universal chemical binders) to suppress dust aerosolization[7].
-
Collect: Use non-sparking tools to scoop the bound material into a rigid, sealable hazardous waste container[3][6].
-
Decontaminate: Scrub the affected surface with an alcohol-based solvent (to dissolve residual lipophilic pyrrole) followed by copious amounts of soap and water[7].
Disposal Operations: Never flush 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide down the drain[3][7]. Segregate the chemical and all contaminated consumables (weigh boats, gloves, paper towels) as Hazardous Organic Nitrogenous Waste . Consign the waste to a licensed environmental facility for high-temperature incineration[3][8].
Process Visualization
Workflow for the safe handling and spill response of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide.
References
-
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